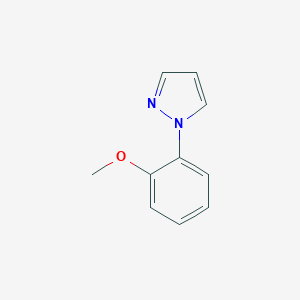

1-(2-methoxyphenyl)-1H-pyrazole

概要

説明

1-(2-Methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at the 2-position of the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 2-methoxyphenyl ketones. One common method is the reaction of 2-methoxyphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the cyclization process. The purification of the final product is often achieved through recrystallization or chromatographic techniques.

化学反応の分析

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution, influenced by the electron-donating methoxy group on the phenyl substituent. Key reactions include:

Nitration

Nitration at the 4-position of the pyrazole ring occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding 1-(2-methoxyphenyl)-4-nitro-1H-pyrazole. The methoxy group directs electrophiles to the para position relative to the pyrazole nitrogen12.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 1-(2-Methoxyphenyl)-1H-pyrazole | HNO₃/H₂SO₄, 0–5°C, 4 h | 1-(2-Methoxyphenyl)-4-nitro-1H-pyrazole | 72%1 |

Halogenation

Bromination with Br₂ in acetic acid selectively substitutes the 5-position of the pyrazole ring32.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, enabling functionalization at the pyrazole or phenyl ring:

Suzuki-Miyaura Coupling

A brominated derivative (e.g., 1-(2-methoxyphenyl)-4-bromo-1H-pyrazole) couples with aryl boronic acids under Pd(PPh₃)₄ catalysis42:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-bromo-1H-pyrazole | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | 1-(2-Methoxyphenyl)-4-(4-fluorophenyl)-1H-pyrazole | 85%4 |

Ru-Catalyzed Alkenylation

Ru(OAc)₂(p-cymene) facilitates C–H activation, enabling direct alkenylation with styrene derivatives4:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Ru(OAc)₂(p-cymene), Cu(OAc)₂ | AcOH, 100°C, 24 h | 1-[2-(E)-styrylphenyl]-1H-pyrazole | 77%4 |

Functionalization of the Methoxyphenyl Group

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic substitution:

O-Demethylation

BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl group52:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| This compound | BBr₃, CH₂Cl₂, −78°C, 2 h | 1-(2-Hydroxyphenyl)-1H-pyrazole | 68%5 |

Phenyl Ring Nitration

Nitration targets the para position of the methoxy group on the phenyl ring31:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| This compound | HNO₃/AcOH, 50°C, 6 h | 1-(2-Methoxy-4-nitrophenyl)-1H-pyrazole | 65%3 |

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in 1,3-dipolar cycloadditions and annulation reactions:

1,3-Dipolar Cycloaddition

Reaction with diazomethane forms pyrazolo[1,5-a]pyrimidine derivatives12:

| Reactant | Dipole | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Diazomethane | Et₂O, 0°C, 12 h | Pyrazolo[1,5-a]pyrimidine derivative | 58%2 |

Oxadiazole Formation

Condensation with thiosemicarbazide forms thiazole hybrids6:

| Reactant | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound-4-carboxylic acid | Thiosemicarbazide, POCl₃ | Reflux, 8 h | 2-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)thiazole | 63%6 |

Pyrazole Ring Oxidation

Oxidation with KMnO₄ in acidic medium cleaves the pyrazole ring to form a diketone intermediate12.

Reductive Amination

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via electrophilic substitution to amines15.

Key Research Findings

-

Regioselectivity : The methoxy group’s ortho/para-directing effects dominate substitution patterns on both the pyrazole and phenyl rings31.

-

Catalytic Efficiency : Ru and Pd catalysts enable efficient C–H functionalization and cross-coupling42.

-

Biological Relevance : Derivatives like thiazole and oxadiazole hybrids show enhanced pharmacological activity62.

Footnotes

科学的研究の応用

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

1-(2-Methoxyphenyl)-1H-pyrazole derivatives have been extensively studied for their anti-inflammatory and analgesic effects. Research indicates that these compounds can inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in cancer cell lines such as A549. For instance, compounds derived from pyrazole have shown IC50 values as low as 25 nM against CDK2, demonstrating their potential in cancer treatment .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, a series of compounds demonstrated significant cytotoxicity against various cancer cell lines, including Raji and HL-60, with GI50 values reported at approximately 25 µM . Additionally, newer derivatives have been synthesized that exhibit promising results against melanoma cell lines .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has also been documented. A study synthesized a range of pyrazolo[1,5-a]pyrimidine derivatives, which were screened for antibacterial and antifungal activities. Most tested compounds exhibited significant antimicrobial effects, showcasing the potential of pyrazole in developing new antibiotics .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is being explored for its ability to act as a herbicide and fungicide. Its mechanism involves inhibiting specific enzymes in target plants and pathogens, making it a valuable candidate for developing new agrochemicals . This application is crucial for enhancing crop protection while minimizing environmental impact.

Material Science

Advanced Materials Synthesis

The unique properties of this compound allow its use in the synthesis of advanced materials. These materials include polymers and coatings that require specific thermal and chemical resistance properties. The incorporation of pyrazole into these materials can enhance their performance in various applications .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme activities and metabolic pathways. Its selective reactivity allows researchers to investigate complex biochemical processes more effectively . For example, it can be used to probe the mechanisms of action for various enzymes involved in metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

A recent study evaluated various pyrazole derivatives for their anticancer potential against multiple cell lines. Among them, one compound exhibited a GI50 value of 25 µM against Raji cells, indicating significant cytotoxic activity . This highlights the potential for developing new anticancer therapies based on pyrazole structures.

作用機序

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

類似化合物との比較

Similar Compounds

1-Phenyl-1H-pyrazole: Lacks the methoxy group, resulting in different chemical properties and reactivity.

1-(2-Chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of a methoxy group, leading to variations in biological activity and chemical behavior.

Uniqueness

1-(2-Methoxyphenyl)-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

生物活性

1-(2-methoxyphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2-methoxyphenyl group. The presence of the methoxy group enhances its solubility and may influence its pharmacokinetic properties, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in inflammatory pathways, leading to anti-inflammatory effects. The compound's mechanism can involve:

- Enzyme Inhibition : Targeting enzymes that mediate inflammatory responses.

- Receptor Modulation : Interacting with receptors that regulate pain and inflammation.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Potential : Certain derivatives have shown promise in inhibiting cancer cell proliferation.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory potential of this compound in a mouse model of induced inflammation. The compound demonstrated a significant reduction in paw edema compared to the control group, suggesting effective modulation of inflammatory mediators.

Case Study 2: Antimicrobial Activity

In vitro assays assessed the antimicrobial activity of various derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited bacteriostatic effects, supporting further investigation into their therapeutic applications.

特性

IUPAC Name |

1-(2-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGEFNKQAVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461182 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102908-37-2 | |

| Record name | 1-(2-methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。